N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as BMD-1325, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BMD-1325 belongs to the class of piperazine derivatives and is synthesized through a multistep process involving various chemical reactions.
Mechanism of Action
The exact mechanism of action of N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood, but it is believed to exert its therapeutic effects by modulating various neurotransmitter systems in the brain, including acetylcholine, dopamine, and glutamate. The compound has also been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, particularly in tasks related to learning and memory. The compound has also been shown to reduce oxidative stress and inflammation in the brain, which are believed to play a role in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. However, the compound's exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide. One potential avenue is to further investigate its neuroprotective effects and potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to explore the compound's potential as a cognitive enhancer in healthy individuals. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide involves a series of chemical reactions, including the condensation of 4-methoxy-2,3-dimethylbenzaldehyde with piperazine, followed by the acetylation of the resulting intermediate with butyric anhydride. The final product is obtained through the reduction of the acetylated intermediate with sodium borohydride.
Scientific Research Applications
N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to enhance cognitive function and reduce oxidative stress in animal models.
properties
IUPAC Name |
N-butyl-2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-5-6-9-21-19(24)12-17-20(25)22-10-11-23(17)13-16-7-8-18(26-4)15(3)14(16)2/h7-8,17H,5-6,9-13H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFZNOAQMYWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NCCN1CC2=C(C(=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.